molecular formula C20H17Cl3O5 B075333 Methylustin CAS No. 1329-04-0

Methylustin

Cat. No. B075333
CAS RN: 1329-04-0
M. Wt: 443.7 g/mol
InChI Key: FSINAZMQWFDQSD-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylustin is a natural product that was first isolated from the plant Tripterygium wilfordii Hook F. It belongs to the class of diterpenoids and has attracted a lot of attention due to its potent anti-inflammatory and immunosuppressive properties. In recent years, methylustin has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer.

Scientific Research Applications

DNA Methylation Research

Methylustin has been significant in DNA methylation research, where it has been used to investigate the methylation patterns in various cells. For instance, Hui et al. (2018) developed and applied a protocol for single-cell bisulfite sequencing, allowing for quantitative DNA methylation measurements in individual hematopoietic cells, helping to distinguish epigenetically distinct hematopoietic stem cell subpopulations. This research shows the potential of Methylustin in understanding the epigenetic landscape at a single-cell level and its implications in stem cell biology and diseases like cancer (Hui et al., 2018).

Moreover, Raies et al. (2013) developed a novel text mining methodology based on position weight matrices for text representation, specifically targeting the extraction of associations between methylated genes and diseases from scientific literature. This advancement is crucial for the efficient identification of potential diagnostic markers and the understanding of disease mechanisms (Raies et al., 2013).

Environmental Science and Detoxification

In environmental science, Methylustin's applications are evident in studies like that of Qin et al. (2006), where a microbial arsenite S-adenosylmethionine methyltransferase mechanism for arsenic detoxification through methylation was described. This research is pivotal in understanding the microbial-mediated transformations of toxic elements and their global environmental impact (Qin et al., 2006).

Photocatalysis and Environmental Remediation

The study by Goswami et al. (2018) highlighted the synthesis and characterization of silver nanoclusters, exploring their catalytic properties under visible light for the degradation of water pollutants. This research indicates the potential of Methylustin in environmental remediation and the development of efficient photocatalysts for pollutant degradation (Goswami et al., 2018).

Advanced Material Research

The field of advanced materials also benefits from Methylustin, as seen in the work of Lin et al. (2014) and Li et al. (2013), where metal-organic frameworks (MOFs) were applied to the adsorption of methylene blue from aqueous solutions. These studies contribute to the development of materials with high adsorption capacities, offering solutions for wastewater treatment and environmental sustainability (Lin et al., 2014); (Li et al., 2013).

Clinical and Diagnostic Applications

In clinical and diagnostic fields, methods like methyl-BEAMing technology developed by Li et al. (2009) for absolute quantification of methylated molecules in samples, and the work by Kagan et al. (2007) towards the clinical application of methylated DNA sequences as cancer biomarkers, showcase the role of Methylustin in enhancing diagnostic accuracy and understanding disease mechanisms (Li et al., 2009); (Kagan et al., 2007).

properties

IUPAC Name

1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl3O5/c1-6-7(2)10-13(22)16(26-5)9(4)17-19(10)27-18-11(20(25)28-17)8(3)12(21)15(24)14(18)23/h6,24H,1-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSINAZMQWFDQSD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017592
Record name Nidulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nidulin

CAS RN

1329-04-0, 10089-10-8
Record name Nidulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nidulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010089108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nidulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIDULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZEG4DS0U1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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